Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Quinoxaline 1,4-dioxides have been the focus of synthetic chemists due to their high reactivity and tendency to undergo various rearrangements . The most important methods for the synthesis and key directions in the chemical modification of quinoxaline 1,4-dioxide derivatives have been considered .Molecular Structure Analysis
Quinoxaline 1,4-dioxides are structures composed of a benzene ring fused to a pyrazine 1,4-dioxide ring . The N-oxide functional group is characterized by a coordinated covalent bond between nitrogen and oxygen due to the union of the nonbonding electron pair on the nitrogen and the empty orbital on the oxygen atom .Chemical Reactions Analysis
Quinoxaline 1,4-dioxides have been known to exhibit a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Physical And Chemical Properties Analysis
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide is a heterocyclic organic compound that contains both nitrogen and oxygen atoms. It has a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol.Scientific Research Applications
DNA Cleavage Properties
Quinoxaline 1,4-dioxide has demonstrated hypoxia-selective DNA-cleaving properties. This characteristic might explain the cytotoxic and mutagenic activities of various quinoxaline 1,4-dioxide antibiotics (Ganley et al., 2001).
Antibacterial Activity
Quinoxaline 1,4-dioxide derivatives, including 2-(bromomethyl)-, exhibit significant antibacterial activities. For instance, 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide has shown exceptional activity against various bacterial strains (Dirlam et al., 1979).
Tumor Cell Inhibition
Quinoxaline-1,4-dioxide derivatives have been found to inhibit the viability, migration, and proliferation of certain malignant cell lines, including melanoma and brain tumor cells, showcasing their potential in cancer research (Silva et al., 2019).
Application in Tuberculosis Treatment
Quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives have displayed in vivo efficacy against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Vicente et al., 2008).
Synthetic and Chemical Properties
The synthesis of quinoxaline derivatives, including 2-(bromomethyl)-, provides essential intermediates for further chemical reactions and potential drug development. These derivatives play a crucial role in the synthesis of other complex chemical structures (Huang Li-sha, 2002).
Future Directions
Quinoxaline 1,4-dioxides present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . Their wide range of biological activity determines the prospects of their practical use in the development of drugs of various pharmaceutical groups .
properties
IUPAC Name |
3-(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-7-6-11(13)8-3-1-2-4-9(8)12(7)14/h1-4,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRAKFGTLLHWGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C[N+]2=O)CBr)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482572 |
Source
|
Record name | Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide | |
CAS RN |
18080-66-5 |
Source
|
Record name | Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.